(S)-(-)-1-(4-Fluorophenyl)ethanol []: This chiral alcohol serves as a crucial intermediate in synthesizing various pharmaceuticals, including antagonists for the CCR5 chemokine receptor, which plays a role in HIV infection []. It also serves as a component in antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment [].
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607): This compound is a potent and selective Met kinase inhibitor. The 1-(4-fluorophenyl) group is part of a larger structure that targets the ATP-binding site of the Met kinase enzyme [].
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314): This compound acts as a reversible and selective monoacylglycerol lipase (MAGL) inhibitor []. MAGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL elevates 2-AG levels, leading to potential therapeutic effects in various central nervous system disorders [].
1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074): This compound is classified as a γ-secretase modulator []. It exhibits potential for treating Alzheimer's disease by reducing β-amyloid (Aβ) pathology in the brain [].
(S)-(-)-1-(4-Fluorophenyl)ethanol: One approach to synthesizing this compound involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells []. This bioreduction process utilizes the enzyme's stereospecificity to produce the desired (S)-enantiomer with high optical purity []. Optimizing this process involves exploring various exogenous reducing agents, such as ethanol, isopropanol, and glucose, which significantly affect product yield and enantioselectivity [].
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607): The synthesis of this Met kinase inhibitor involves a multistep process that includes the formation of the core pyridone ring, followed by the introduction of the substituted pyridine and other functional groups []. The detailed synthetic route is described in the paper.
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314): The synthesis of this MAGL inhibitor requires multiple steps. The 1-(4-fluorophenyl)indole core is constructed, followed by the introduction of the azetidine and thiazole-containing side chains through a series of coupling and cyclization reactions [].
(S)-(-)-1-(4-Fluorophenyl)ethanol: This molecule possesses a chiral center at the carbon atom bearing the hydroxyl group. Its absolute configuration is (S), as determined by its optical rotation and synthesis methods []. The molecule's conformation is influenced by the interaction between the hydroxyl group and the aromatic ring [].
Diastereomeric adducts of (S)-1-(4-fluorophenyl)-ethanol and 2-butanol: This research used mass-selected resonant two-photon ionization spectroscopy and infrared depletion spectroscopy to study these adducts []. DFT calculations helped analyze the spectra and structures. The homochiral and heterochiral complexes displayed slight structural differences, especially in how the alkyl groups of 2-butanol interact with the aromatic ring []. The homochiral [FE(S)·B(S)] complex was more stable than the heterochiral [FE(S)·B(R)] diastereomer in both the ground and excited states, with a binding energy difference exceeding 0.60 kcal mol(-1) [].
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5): These compounds are isostructural, crystallizing in the triclinic P-1 space group with two independent molecules in the asymmetric unit []. Each molecule is planar except for one fluorophenyl group, which sits perpendicular to the rest [].
(E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene: In this molecule, the dihedral angle between the 4-fluorophenyl ring and the 4-chlorophenyl ring is 56.13 (13)° []. The crystal structure is stabilized by C—H⋯Cl hydrogen bonds forming columns along the a axis, further supported by face-to-face π–π stacking interactions between similar aromatic rings on adjacent molecules [].
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607): This compound inhibits Met kinase by binding to the ATP-binding site of the enzyme, thereby blocking its catalytic activity and downstream signaling pathways [].
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314): This compound acts as a competitive inhibitor of MAGL, binding to the enzyme's active site and preventing the hydrolysis of 2-AG. The increased levels of 2-AG in the brain lead to enhanced activation of cannabinoid receptors, resulting in therapeutic effects [].
(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has been analyzed using UV-Vis, 1H, and 13C NMR spectroscopy []. Single-crystal X-ray diffraction determined its structure, revealing a monoclinic system with the P21/c space group []. DFT calculations using the B3LYP/6-311G++(d, p) basis set provided further insight into its geometrical parameters and chemical shifts []. The HOMO-LUMO energy gap was also determined using the TD-DFT/B3LYP method [].
1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (A) and 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (B): High-resolution X-ray diffraction at 113 K was used to analyze these compounds' charge density []. Bader's theory of atoms in molecules, employing the first four criteria of Koch and Popelier, helped evaluate topological features. The C-F...F-C contact, observed across the center of symmetry in B but not in A, suggested this interaction fits into the hierarchy of weak interactions [].
(S)-(-)-1-(4-Fluorophenyl)ethanol: This compound serves as a valuable chiral building block in synthesizing various pharmaceutical agents [].
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314): By inhibiting MAGL and increasing 2-AG levels, this compound shows promise in treating central nervous system disorders, potentially addressing conditions related to mood, pain, and inflammation [].
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607): This compound demonstrates potent and selective inhibition of the Met kinase, making it a potential therapeutic candidate for treating various cancers [].
1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074): As a γ-secretase modulator, this compound shows promise as a potential therapeutic agent for Alzheimer's disease by reducing Aβ pathology in the brain without causing significant peripheral toxicity [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: